5-Ethynyl-3-methyl-1H-indazole
CAS No.: 1093307-29-9
Cat. No.: VC2677520
Molecular Formula: C10H8N2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1093307-29-9 |
---|---|
Molecular Formula | C10H8N2 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | 5-ethynyl-3-methyl-2H-indazole |
Standard InChI | InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12) |
Standard InChI Key | UGPLMCAEQYQOEP-UHFFFAOYSA-N |
SMILES | CC1=C2C=C(C=CC2=NN1)C#C |
Canonical SMILES | CC1=C2C=C(C=CC2=NN1)C#C |
Introduction
Chemical Structure and Properties
5-Ethynyl-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The molecule contains an ethynyl group at the 5-position and a methyl group at the 3-position of the indazole ring, giving it unique chemical and biological properties .
Identification and Basic Properties
The compound is identified by several key parameters as outlined in Table 1:
Property | Value |
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CAS Number | 1093307-29-9 |
Molecular Formula | C10H8N2 |
Molecular Weight | 156.18 g/mol |
IUPAC Name | 5-ethynyl-3-methyl-1H-indazole |
InChI | InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7(2)11-12-10/h1,4-6H,2H3,(H,11,12) |
InChIKey | UGPLMCAEQYQOEP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=C(C=CC2=NN1)C#C |
Table 1: Basic identification and properties of 5-Ethynyl-3-methyl-1H-indazole
Physical and Chemical Characteristics
The compound is typically available as a solid and requires specific storage conditions for maintaining stability. It is recommended to store it under inert atmosphere at 2-8°C to preserve its integrity . Its structure contains two nitrogen atoms in the five-membered pyrazole ring, which contribute to its hydrogen bonding capabilities and biological interactions .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-Ethynyl-3-methyl-1H-indazole, with approaches tailored to research and industrial needs.
Industrial Production Considerations
For industrial-scale production, optimized reaction conditions are necessary to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product suitable for various applications. Modern synthetic approaches also focus on developing environmentally friendly and cost-effective methods for large-scale production.
Biological Activity and Mechanism of Action
5-Ethynyl-3-methyl-1H-indazole demonstrates a range of biological activities, making it a compound of interest for various therapeutic applications.
Kinase Inhibitory Activity
The compound has been identified as an inhibitor of multiple kinases involved in crucial cellular signaling pathways. Research has shown that it can target components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases . These kinases play essential roles in cell proliferation, survival, and metabolism, making them important targets for cancer therapy and other diseases characterized by abnormal cell growth.
In particular, a selected group of compounds from the 3-ethynyl-indazole series, which share structural similarities with 5-Ethynyl-3-methyl-1H-indazole, have exhibited low micromolar inhibition against these targets . Further structure-activity relationship studies have revealed a possible novel mode for PI3K inhibition, with some compounds showing PI3K isoform specificity .
Activity Against Cancer Cell Lines
Anti-proliferative effects have been observed against various cancer cell lines. In three-dimensional tumor models using U87 glioblastoma cells (which exhibit deregulated PI3K signaling due to functional loss of the tumor suppressor PTEN), treatment with related compounds significantly suppressed cell growth and proliferation .
Other Biological Activities
Indazole derivatives, including 5-Ethynyl-3-methyl-1H-indazole, have been reported to possess a wide variety of medicinal applications:
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Anti-inflammatory activity
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Antimicrobial properties
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Anti-HIV potential
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Anticancer effects
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Hypoglycemic activity
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Antiprotozoal effects
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Antihypertensive properties
These compounds can inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, catalyzed by 5-lipoxygenase, which may explain some of their anti-inflammatory effects.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 5-Ethynyl-3-methyl-1H-indazole and its biological activity is crucial for optimizing its therapeutic potential.
Impact of Structural Modifications
Research on related indazole derivatives has provided insights into how structural modifications affect biological activity:
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The ethynyl group at the 5-position contributes significantly to kinase inhibitory activity
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The methyl group at the 3-position affects binding affinity to target proteins
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Modification of the indazole core can significantly alter the compound's pharmacological profile
For example, isosteric replacement of the indazole with a pyrazolopyridine ring has been shown to be detrimental for PI3Kα inhibition. Comparing the most active compound of a 3-ethynylindazole series with its corresponding pyrazolopyridine analog revealed a 10-fold loss of activity .
Comparison with Similar Compounds
Table 2 presents a comparison of 5-Ethynyl-3-methyl-1H-indazole with structurally related compounds:
Compound | Structural Difference | Relative Activity | Key Features |
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5-Ethynyl-3-methyl-1H-indazole | Reference compound | Baseline | Dual substitution pattern enhances applications |
5-Ethynyl-1H-indazole | Lacks 3-methyl group | Reduced kinase inhibition | Simpler structure |
3-Methyl-1H-indazole | Lacks 5-ethynyl group | Significantly reduced activity | Less target specificity |
3-Ethynyl-1H-indazole | Ethynyl group at 3-position instead of 5 | Different activity profile | Alternative binding mode |
Table 2: Comparison of 5-Ethynyl-3-methyl-1H-indazole with structurally related compounds
Current Research Status and Future Directions
Current Availability and Research Status
5-Ethynyl-3-methyl-1H-indazole is currently available primarily as a research chemical, offered by various commercial suppliers with typical purities of ≥95% . It is marketed for research applications, particularly in medicinal chemistry and drug discovery efforts.
The compound is categorized as a protein degrader building block by some suppliers, indicating its potential utility in targeted protein degradation approaches, a cutting-edge area in drug discovery .
Future Research Directions
Several promising areas for future research on 5-Ethynyl-3-methyl-1H-indazole include:
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Further optimization of the structure to enhance selectivity for specific kinase targets
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Development of more efficient and scalable synthesis methods
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Expanded investigation of its efficacy in additional disease models
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Exploration of combination therapies with established drugs
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Investigation of alternative delivery systems to improve bioavailability and target specificity
Disease Category | Specific Conditions | Mechanism of Action |
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Cancer | Glioblastoma, Breast cancer, Lung carcinoma, Leukemia | PI3K/PDK1/mTOR pathway inhibition |
Neurological disorders | Alzheimer's, Parkinson's, Stroke, Multiple sclerosis | Neuroprotection, Anti-inflammatory effects |
Inflammatory diseases | Rheumatoid arthritis, Psoriasis, IBD | Inhibition of inflammatory pathways |
Metabolic disorders | Type II diabetes, Obesity | Modulation of insulin signaling |
Cardiovascular diseases | Hypertension, Heart failure | Vascular relaxation via ROCK inhibition |
Table 3: Potential therapeutic applications of 5-Ethynyl-3-methyl-1H-indazole
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